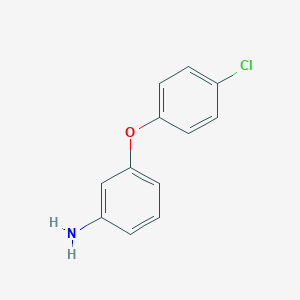

3-(4-Chlorophenoxy)aniline

Übersicht

Beschreibung

3-(4-Chloro-phenoxy)-phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a phenyl group substituted with a 4-chlorophenoxy group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenoxy)-phenylamine typically involves the reaction of 4-chlorophenol with aniline in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions generally include:

Catalyst: Palladium(0) or Palladium(II) complexes

Ligand: Phosphine ligands such as triphenylphosphine

Base: Potassium carbonate or sodium tert-butoxide

Solvent: Toluene or dimethylformamide (DMF)

Temperature: 80-120°C

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-phenoxy)-phenylamine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and real-time monitoring ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-phenoxy)-phenylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced back to the amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in polar solvents.

Major Products

Oxidation: Formation of 3-(4-Chloro-phenoxy)-nitrobenzene.

Reduction: Regeneration of 3-(4-Chloro-phenoxy)-phenylamine from its nitro derivative.

Substitution: Formation of 3-(4-Hydroxy-phenoxy)-phenylamine or 3-(4-Methoxy-phenoxy)-phenylamine.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the most significant applications of 3-(4-chlorophenoxy)aniline is its role in the development of antimalarial drugs. Recent studies have demonstrated its potential in combating malaria, particularly against resistant strains of Plasmodium.

Hybrid Drug Development

A notable study synthesized a hybrid drug known as artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), which combines artesunate with ANI. This hybrid has shown promising results in vitro and in vivo against various malaria strains, including P. falciparum and P. berghei. The study indicated that ATSA exhibited high intestinal absorption and significant chemosuppression activity, making it a candidate for further preclinical and clinical evaluations .

Drug Combinations

Research has also focused on the synergistic effects of ANI when combined with other antimalarial agents like artesunate and chloroquine. In vitro assays revealed that combinations of ANI with these drugs resulted in enhanced inhibitory effects on parasite growth, indicating the potential for developing multi-target therapies to overcome resistance . For instance, specific combinations demonstrated up to 81% inhibition of parasite growth in vivo, suggesting their effectiveness as part of combination therapy strategies .

Biochemical Research

Beyond its antimalarial applications, this compound serves as a valuable tool in biochemical research.

Enoyl-ACP Reductase Inhibition

ANI has been identified as an inhibitor of enoyl-acyl carrier protein reductase, an enzyme critical for fatty acid biosynthesis in parasites. This inhibition disrupts the fatty acid supply necessary for the development of malaria parasites, highlighting ANI's role as a potential lead compound for further drug development targeting this pathway .

Structural Studies and Drug Design

The structural similarities between ANI and other known inhibitors have prompted investigations into its potential as a scaffold for designing new drugs targeting various biological pathways. For example, studies have explored its use in developing inhibitors for prolyl hydroxylase (PHD), which plays a role in hypoxia signaling pathways .

Toxicity and Safety Assessments

As with any pharmaceutical candidate, assessing the safety profile of this compound is crucial. Toxicity assays conducted according to OECD guidelines have been employed to evaluate the safety of ATSA and its components. These assessments are essential to ensure that any therapeutic application does not pose undue risks to patients .

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-phenoxy)-phenylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-(4-Chloro-phenoxy)-phenylamine can be compared with other similar compounds such as:

4-Chloro-phenoxyacetic acid: A synthetic auxin used as a herbicide.

3-(4-Chloro-phenoxy)-benzaldehyde: Used in organic synthesis as an intermediate.

Chlorphenesin: A muscle relaxant with a similar phenoxy structure.

The uniqueness of 3-(4-Chloro-phenoxy)-phenylamine lies in its specific substitution pattern and the presence of both phenoxy and amine functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

3-(4-Chlorophenoxy)aniline, a compound known for its diverse biological activities, has garnered attention in various fields such as medicinal chemistry, environmental science, and agricultural applications. This article delves into its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is an aniline derivative with a chlorophenoxy group. Its chemical formula is CHClO, and it possesses both hydrophobic and hydrophilic characteristics, making it suitable for various biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Various studies have reported its ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of MDA-MB-468 and T-47D breast cancer cell lines with IC values of approximately 45 µM and 50 µM, respectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

- Prostate Cancer : Another study assessed the compound's effect on PC-3 prostate cancer cells, where it showed a significant reduction in cell viability at concentrations above 30 µM, indicating potential as a therapeutic agent against prostate cancer .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-468 | 45 | Apoptosis induction | |

| T-47D | 50 | Cell cycle arrest | |

| PC-3 | 30 | Reduction in cell viability |

Environmental Impact

In addition to its biological activities, the environmental implications of this compound have been studied, particularly concerning its degradation in soil and water systems. Research has indicated that this compound can undergo photodegradation and biodegradation processes, which are essential for assessing its ecological risks .

Eigenschaften

IUPAC Name |

3-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJUNEXOAIZXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571049 | |

| Record name | 3-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105945-24-2 | |

| Record name | 3-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.